N-(1-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-phenylethyl)benzamide
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Overview
Description
N-[1-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]BENZAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]BENZAMIDE typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated using an appropriate alkyl halide to introduce the 1-methyl group.
Coupling with Benzamide: The final step involves coupling the alkylated benzimidazole with benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-[1-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[1-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Nocodazole: An antineoplastic agent that depolymerizes microtubules.
Telmisartan: A medication used to treat high blood pressure, containing a benzimidazole moiety.
Uniqueness
N-[1-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]BENZAMIDE is unique due to its specific structural features, such as the 1-methyl group and the phenylethyl side chain. These modifications can significantly influence its biological activity and make it distinct from other benzimidazole derivatives.
Properties
Molecular Formula |
C23H21N3O |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[1-(1-methylbenzimidazol-2-yl)-2-phenylethyl]benzamide |
InChI |
InChI=1S/C23H21N3O/c1-26-21-15-9-8-14-19(21)24-22(26)20(16-17-10-4-2-5-11-17)25-23(27)18-12-6-3-7-13-18/h2-15,20H,16H2,1H3,(H,25,27) |
InChI Key |
HCSXGNLPVUNLLS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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